
1,1-Dimethyl-1-germacycloundecane-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1-germacycloundecane-6,7-diol is a chemical compound that belongs to the class of organogermanium compounds It features a germacycloundecane ring structure with two hydroxyl groups attached at the 6th and 7th positions, and two methyl groups attached to the germanium atom at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-germacycloundecane-6,7-diol typically involves the reaction of germacycloundecane derivatives with appropriate reagents to introduce the hydroxyl groups at the desired positions. One common method involves the use of organolithium reagents followed by oxidation to achieve the diol functionality. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-1-germacycloundecane-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol can yield diketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1-germacycloundecane-6,7-diol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1-germacycloundecane-6,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, and interacting with nucleic acids and proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethyl-1-silacycloundecane-6,7-diol: Similar structure but with silicon instead of germanium.
1,1-Dimethyl-1-stannacycloundecane-6,7-diol: Similar structure but with tin instead of germanium.
1,1-Dimethyl-1-plumbacycloundecane-6,7-diol: Similar structure but with lead instead of germanium.
Uniqueness
1,1-Dimethyl-1-germacycloundecane-6,7-diol is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium-containing compounds often exhibit different reactivity and stability, making them valuable in specific applications.
Propiedades
Número CAS |
58622-92-7 |
|---|---|
Fórmula molecular |
C12H26GeO2 |
Peso molecular |
274.96 g/mol |
Nombre IUPAC |
1,1-dimethyl-germacycloundecane-6,7-diol |
InChI |
InChI=1S/C12H26GeO2/c1-13(2)9-5-3-7-11(14)12(15)8-4-6-10-13/h11-12,14-15H,3-10H2,1-2H3 |
Clave InChI |
RZMRRRXLXMCLLR-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]1(CCCCC(C(CCCC1)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



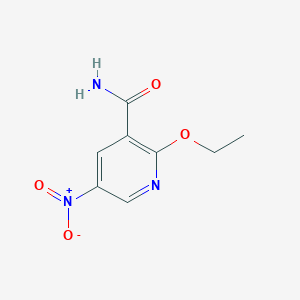
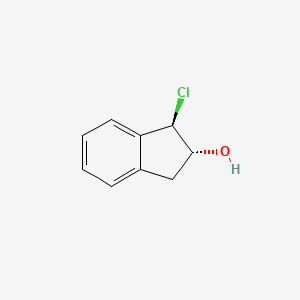

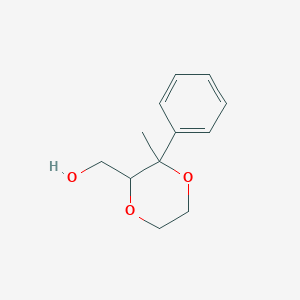
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)
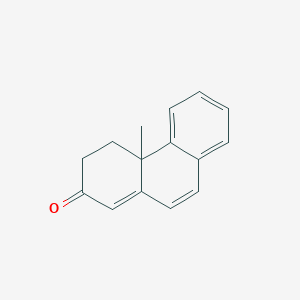
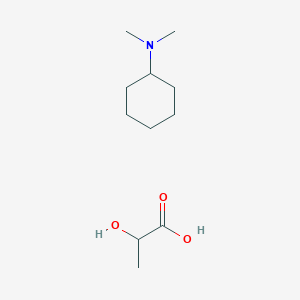
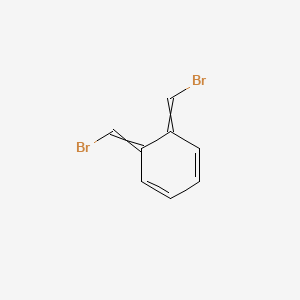
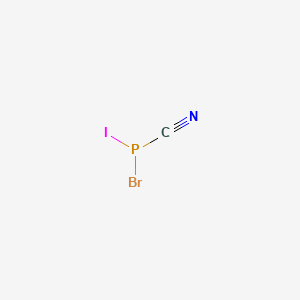


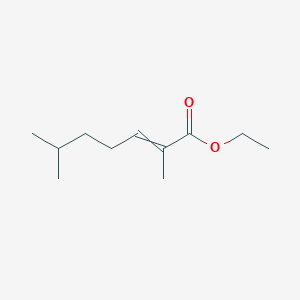
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)
